

N-Desmethyl Rosiglitazone CAS number 257892-31-2

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Compound of Interest		
Compound Name:	N-Desmethyl Rosiglitazone	
Cat. No.:	B021104	Get Quote

An in-depth technical guide on **N-Desmethyl Rosiglitazone**, a significant metabolite of the antidiabetic drug Rosiglitazone, intended for researchers, scientists, and drug development professionals.

Introduction

N-Desmethyl Rosiglitazone (CAS No. 257892-31-2) is the primary and pharmacologically active major metabolite of Rosiglitazone. Rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs, which functions as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARy). Understanding the properties and behavior of **N-Desmethyl Rosiglitazone** is crucial for a comprehensive assessment of the parent drug's overall efficacy, safety, and metabolic profile. This document provides a detailed overview of its chemical properties, metabolic pathway, biological activity, and analytical methodologies.

Chemical and Physical Properties

N-Desmethyl Rosiglitazone is formed by the N-demethylation of Rosiglitazone. Its chemical structure is closely related to the parent compound, which influences its physicochemical and pharmacological properties.



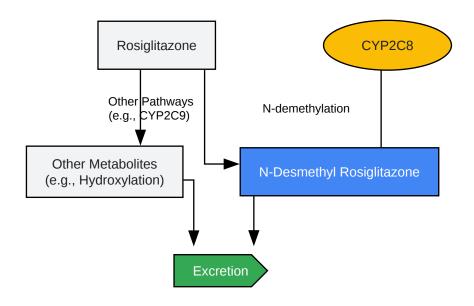
Property	Value
CAS Number	257892-31-2
Chemical Name	5-(4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzyl)thiazolidine-2,4-dione
Molecular Formula	C17H17N3O3S
Molecular Weight	343.40 g/mol
Appearance	Off-White to Pale Yellow Solid
Solubility	Soluble in DMSO
Synonyms	SB-273511

Metabolic Pathway

Rosiglitazone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of **N-Desmethyl Rosiglitazone** is a key step in this process.

The primary metabolic routes for Rosiglitazone are N-demethylation and hydroxylation. N-demethylation, which results in the formation of **N-Desmethyl Rosiglitazone**, is predominantly catalyzed by the CYP2C8 enzyme. This metabolite is a major circulating metabolite in humans. Further metabolism can occur on this and other metabolites, leading to compounds that are eventually excreted.





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Metabolic pathway of Rosiglitazone to **N-Desmethyl Rosiglitazone**.

Biological Activity and Pharmacology

Like its parent compound, **N-Desmethyl Rosiglitazone** is an agonist of PPARy, a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. The binding affinity and activation potential of this metabolite are significant for the overall therapeutic effect of Rosiglitazone.

PPARy Binding and Activation

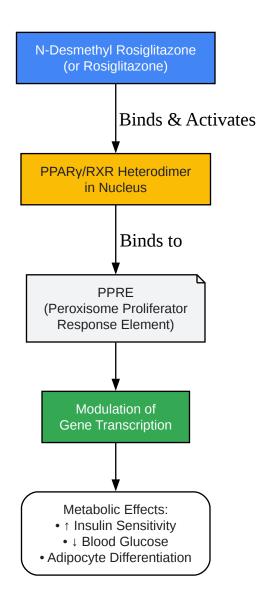
Studies have shown that **N-Desmethyl Rosiglitazone** binds to and activates PPARy, although with a slightly lower affinity and potency compared to Rosiglitazone. This activity contributes to the glucose-lowering effects observed after the administration of the parent drug.

Compound	PPARy Binding Affinity (Ki)	PPARy Activation (EC₅₀)
Rosiglitazone	~30 nM	~43-60 nM
N-Desmethyl Rosiglitazone	~100-300 nM (estimated)	Potency ~3-fold less than Rosiglitazone



Note: Exact values can vary between different assay conditions and studies. The data presented is a representative range.

The signaling cascade initiated by PPARy activation is central to the therapeutic action of thiazolidinediones.



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Simplified PPARy signaling pathway activated by **N-Desmethyl Rosiglitazone**.

Analytical Methodology

Accurate quantification of **N-Desmethyl Rosiglitazone** in biological matrices such as plasma and urine is essential for pharmacokinetic and metabolic studies. The standard method for this



analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Quantification

- Sample Preparation (Protein Precipitation):
 - \circ To a 100 μL aliquot of plasma, add 300 μL of a precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a deuterated analog).
 - Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
 - Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
 - Transfer the supernatant to a clean vial for analysis.
- · Chromatographic Separation:
 - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μm particle size) is typically used.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A gradient elution is employed, starting with a low percentage of Mobile Phase
 B, ramping up to elute the analyte, and then re-equilibrating. For example: 5% B to 95% B over 3 minutes.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).
 - o Detection: Multiple Reaction Monitoring (MRM).



- MRM Transitions (Example):
 - N-Desmethyl Rosiglitazone: Q1: 344.1 m/z → Q3: 121.1 m/z
 - Internal Standard (D4-N-Desmethyl Rosiglitazone): Q1: 348.1 m/z → Q3: 121.1 m/z
- Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

General workflow for the bioanalysis of **N-Desmethyl Rosiglitazone**.

Conclusion

N-Desmethyl Rosiglitazone is a pharmacologically active metabolite that plays a substantial role in the therapeutic profile of Rosiglitazone. Its formation via CYP2C8-mediated N-demethylation and its subsequent activity as a PPARy agonist are critical considerations in drug metabolism and pharmacokinetic studies. A thorough understanding of its properties and the use of robust analytical methods, such as LC-MS/MS, are fundamental for researchers in the fields of pharmacology and drug development to fully characterize the disposition and action of Rosiglitazone.

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